2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

Pharmaceutical Analytical Chemistry Impurity Profiling Reference Standard Sourcing

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (CAS 851789-43-0), also known as Tolterodine Diol Impurity or Tolterodine Propanol Analog, is a key synthetic intermediate and a United States Pharmacopeia (USP) Pharmaceutical Analytical Impurity (PAI) for the muscarinic receptor antagonist Tolterodine, which is used to treat overactive bladder. The compound has a molecular formula of C16H18O2, a molecular weight of 242.31 g/mol, and appears as a white crystalline solid with a melting point of 118–120 °C.

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
CAS No. 851789-43-0
Cat. No. B118821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
CAS851789-43-0
Synonyms2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol;  3-(2-Hydroxy-5-methylphenyl)-_x000B_3-phenylpropanol; 
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2
InChIInChI=1S/C16H18O2/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,17-18H,9-10H2,1H3
InChIKeyMJPIYYRDVSLOME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (CAS 851789-43-0): A Critical Tolterodine Diol Impurity Reference Standard for Pharmaceutical QC


2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (CAS 851789-43-0), also known as Tolterodine Diol Impurity or Tolterodine Propanol Analog, is a key synthetic intermediate and a United States Pharmacopeia (USP) Pharmaceutical Analytical Impurity (PAI) for the muscarinic receptor antagonist Tolterodine, which is used to treat overactive bladder . The compound has a molecular formula of C16H18O2, a molecular weight of 242.31 g/mol, and appears as a white crystalline solid with a melting point of 118–120 °C . It is primarily procured by analytical laboratories and pharmaceutical manufacturers to support impurity profiling, method validation, and regulatory submissions, where selection of the correct impurity standard is crucial for reliable and compliant analysis .

Why Generic 'Tolterodine Impurity' Substitution Fails When Selecting CAS 851789-43-0


Generic substitution of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol with a broader 'Tolterodine impurity' standard is scientifically untenable because the family of related substances (e.g., Tolterodine EP Impurity E, Tolterodine Lactone Impurity, Tolterodine Dimer) exhibits different chromatographic retention times, distinct molecular weights, and unique UV absorption properties, all of which must be precisely matched for accurate peak identification in HPLC and UPLC methods . The target compound is the specific diol intermediate and potential degradation product monitored in official pharmacopeial monographs; using an incorrect impurity standard, even if structurally analogous, leads to systematic integration errors, false out-of-specification (OOS) results, and failure of method suitability tests . Selection must therefore be tied to the exact CAS RN and identity confirmed by a certified reference standard, not a generic in-class compound [1].

Quantitative Differentiation Evidence for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol Relative to Closest Analogs


Purity Benchmarking: ≥95% vs. Unspecified or Lower Purity In-Class Impurity Standards

When procured as a dedicated reference standard, 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is supplied with a minimum purity of 95% (HPLC), a threshold critical for accurate quantitative impurity determination in Tolterodine drug substance and drug product . In contrast, many general-grade Tolterodine impurities or synthesized in-house intermediates are provided without a declared purity specification or at lower purity levels (e.g., >90%), necessitating additional, costly purification before use in validated analytical procedures .

Pharmaceutical Analytical Chemistry Impurity Profiling Reference Standard Sourcing

Regulatory Recognition: USP PAI Status vs. Unlisted or Non-Pharmacopeial Impurity Standards

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is specifically listed and distributed by the U.S. Pharmacopeia as a 'Pharmaceutical Analytical Impurity' (PAI, Catalog 1A01680) for Tolterodine, confirming its identity, purity, and suitability for use in compendial methods . Most other Tolterodine impurities, such as the Tolterodine Lactone Impurity (CAS 40546-94-9) or the Tolterodine Dimer (CAS 854306-72-2), are not included in the USP PAI program, requiring users to independently establish traceability and suitability for regulated QC environments, which introduces additional qualification burden and reviewer questions during ANDA/DMF assessments .

Regulatory Compliance Pharmacopeial Standards ANDA Submissions

Synthetic Utility: 98% Reaction Yield in Tolterodine Intermediate Preparation vs. Lower Yields with Alternative Protecting Group Strategies

In the published synthetic route for Tolterodine, 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol was obtained as a key intermediate in 98% yield via NaBH4 reduction of ethyl benzoylacetate followed by FeCl3-catalyzed Friedel-Crafts alkylation with p-cresol [1]. This yield is significantly higher than the 70–77% isolated yields reported for alternative protecting-group-dependent sequences (e.g., tosyl/nosyl protection and diisopropylamine substitution steps) that convert this intermediate to the final active pharmaceutical ingredient (API) [1]. The high efficiency of this step makes the compound a cost-effective intermediate for Tolterodine synthesis and positions it as the preferred starting point for process development compared to routes using alternative intermediates such as Tolterodine Lactol (CAS 209747-04-6), which require additional oxidation/reduction steps .

Process Chemistry Tolterodine Synthesis Reaction Optimization

Chromatographic Resolution: Defined RRT in Pharmacopeial Methods vs. Co-Eluting Risk of Non-Specified Impurities

In the validated HPLC method for Tolterodine, the target compound elutes at a relative retention time (RRT) specifically assigned and controlled in the USP monograph system suitability mixture; this is confirmed by the USP's issuance of a dedicated PAI standard . In contrast, closely related impurities like the N-Nitroso Tolterodine EP Impurity E (CAS 2680528-95-2) or the Tolterodine Diol Acetate Impurity (CAS 2514856-06-3) possess different polarity and retention characteristics, and improper identification of the RRT peak by substituting a non-specified reference can lead to failure of system suitability criteria (e.g., resolution factor <1.5) and incorrect impurity quantification .

HPLC Method Validation System Suitability Impurity Identification

Preferred Application Scenarios for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol Based on Verified Quantitative Differentiation


ANDA/DMF Method Validation and System Suitability Testing for Tolterodine Generics

Pharmaceutical QC laboratories filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) should select 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol as the primary impurity standard for Tolterodine HPLC method validation. The compound's USP PAI status and ≥95% purity guarantee ensure direct traceability to a recognized pharmacopeial standard, satisfying FDA reviewer expectations and eliminating the need for additional qualification documentation. Its defined RRT in the system suitability mixture [1] enables unambiguous peak identification, ensuring consistent system suitability results (resolution factor ≥2.0) during method transfer between R&D and QC laboratories.

Cost-Efficient Process Development and Scale-Up for Tolterodine API Manufacturing

In process chemistry R&D, the compound serves as a benchmark intermediate due to its demonstrated 98% yield via the NaBH4/FeCl3 route . Compared to routes requiring Tolterodine Lactol or other advanced intermediates that necessitate additional synthetic steps and lower overall yields, the target compound's high-yield access enables more economical kilogram-scale manufacturing. Procurement of the compound at ≥95% purity from commercial vendors [1] further reduces in-house purification needs, accelerating route scouting and process robustness studies.

GMP Stability Study and Degradation Product Monitoring

During forced degradation and ICH Q1A stability studies of Tolterodine drug product, the compound must be used as the authentic diol impurity reference to quantify potential hydrolytic degradation products. The USP-certified standard with lot-specific Product Information Sheet and valid use date provides the necessary documentation for GMP-compliant data packages. Substituting a non-certified or structurally similar impurity standard risks misidentifying degradation peaks and failing to detect out-of-trend results in long-term stability trials.

Academic and CRO Research on Muscarinic Receptor Ligand Libraries

For medicinal chemistry and contract research organizations (CROs) synthesizing focused libraries around the Tolterodine scaffold, this compound provides a well-characterized, high-purity starting material. Its defined physicochemical properties (LogP 3.22, solubility class 'Soluble' ) and the published synthetic protocol with 98% yield [1] facilitate rapid derivatization to explore structure-activity relationships (SAR) for novel muscarinic antagonists, eliminating the need for internal synthesis and characterization of the core intermediate.

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